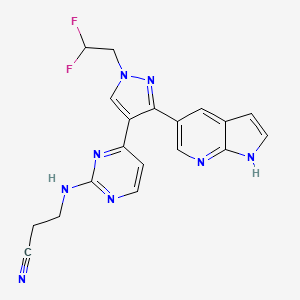
PF-04880594
Übersicht
Beschreibung
PF-04880594 ist ein potenter und selektiver Inhibitor von RAF-Kinasen, der speziell sowohl Wildtyp- als auch mutierte Formen von BRAF und CRAF anspricht . Diese Verbindung hat eine signifikante Antitumoraktivität gezeigt, insbesondere in BRAF-mutierten Melanom-Xenograft-Modellen . Sie wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um den RAF/MEK/ERK-Signalweg zu untersuchen, der eine entscheidende Rolle bei der Zellproliferation und dem Zellüberleben spielt .
Wissenschaftliche Forschungsanwendungen
PF-04880594 has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
PF-04880594, also known as Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, is a potent and selective RAF inhibitor . It inhibits both wild-type and mutant BRAF and CRAF , which are key components of the RAS/RAF/MEK/ERK signaling pathway . This pathway plays a central role in promoting normal cell proliferation and survival .
Mode of Action
This compound interacts with its targets, BRAF and CRAF, by inhibiting their kinase activity . This inhibition leads to a decrease in the downstream signaling of the RAS/RAF/MEK/ERK pathway . In some cases, raf inhibitors like this compound can paradoxically activate the erk signaling, stimulate proliferation, and induce epithelial hyperplasia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAS/RAF/MEK/ERK signaling pathway . By inhibiting RAF kinases, this compound disrupts this pathway, leading to changes in cell proliferation and survival . In some cells, this compound can paradoxically activate the erk signaling, leading to increased cell proliferation .
Pharmacokinetics
It’s known that this compound can induce erk phosphorylation and raf dimerization in multiple epithelial tissues in mice .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of ERK phosphorylation and RAF dimerization in epithelial tissues that undergo hyperplasia . It also stimulates the production of the inflammatory cytokine interleukin 8 in HL-60 cells . These effects can be prevented by treatment with the MEK inhibitor PD-0325901 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effect on ERK phosphorylation and RAF dimerization can be attenuated by the presence of a MEK inhibitor . Additionally, the compound’s ability to induce epithelial hyperplasia can be influenced by the dosage and duration of treatment .
Biochemische Analyse
Biochemical Properties
PF-04880594 plays a significant role in biochemical reactions by inhibiting the RAF protein kinase, a component of the RAS/RAF/MEK/ERK signaling pathway . It interacts with both wild-type and mutant BRAF and CRAF . The nature of these interactions involves the inhibition of kinase activity, which is crucial for normal cell proliferation and survival .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RAF, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound induces ERK phosphorylation and stimulates the release of the inflammatory cytokine interleukin 8 (IL-8) in HL-60 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with RAF, leading to the inhibition of RAF kinase activity . This results in changes in gene expression and affects the RAS/RAF/MEK/ERK signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce ERK phosphorylation and BRAF-CRAF dimerization in multiple epithelial tissues in mice . These effects can be attenuated by the MEK inhibitor PD0325901 .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 10 mg/kg, this compound induces epithelial hyperplasia, which is prevented by the MEK inhibitor PD0325901 .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to the RAS/RAF/MEK/ERK signaling pathway . It interacts with RAF, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
It is known that this compound can induce RAF dimerization in epithelial tissues .
Subcellular Localization
Given its role as a RAF inhibitor, it is likely to be localized in the cytoplasm where RAF proteins are typically found .
Vorbereitungsmethoden
Die Synthese von PF-04880594 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Die detaillierten synthetischen Routen und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen hergestellt wird, die Pyrimidin- und Pyrazolderivate beinhalten . Industrielle Produktionsmethoden sind ebenfalls proprietär, aber sie beinhalten typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und möglicherweise die Aktivität der Verbindung verändern.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Zu den häufig verwendeten Reagenzien und Bedingungen für diese Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Industrie: Verwendung bei der Entwicklung neuer Medikamente, die auf den RAF/MEK/ERK-Signalweg abzielen.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es RAF-Kinasen hemmt, die wichtige Bestandteile des RAF/MEK/ERK-Signalwegs sind . Dieser Weg ist an der Regulierung der Zellproliferation, -differenzierung und -überlebens beteiligt. Durch die Hemmung von RAF-Kinasen verhindert this compound die Aktivierung von nachgeschalteten Signalmolekülen, was zu einer reduzierten Zellproliferation und einer erhöhten Apoptose in Krebszellen führt . Die Verbindung zielt speziell sowohl auf Wildtyp- als auch auf mutierte Formen von BRAF und CRAF ab, wodurch sie gegen verschiedene Krebsarten wirksam ist .
Analyse Chemischer Reaktionen
PF-04880594 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
PF-04880594 ist einzigartig in seiner potenten und selektiven Hemmung sowohl von Wildtyp- als auch von mutierten BRAF und CRAF . Ähnliche Verbindungen umfassen:
Vemurafenib: Ein weiterer RAF-Inhibitor, der speziell BRAF V600E-Mutationen anspricht.
Dabrafenib: Ein selektiver Inhibitor von BRAF V600E und V600K-Mutationen.
Sorafenib: Ein Multi-Kinase-Inhibitor, der RAF-Kinasen sowie andere Kinasen anspricht, die am Tumorwachstum und der Angiogenese beteiligt sind.
Im Vergleich zu diesen Verbindungen bietet this compound ein breiteres Spektrum an Hemmung, das sowohl Wildtyp- als auch mutierte Formen von BRAF und CRAF anspricht .
Eigenschaften
IUPAC Name |
3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-4-yl]pyrimidin-2-yl]amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N8/c20-16(21)11-29-10-14(15-3-7-25-19(27-15)24-5-1-4-22)17(28-29)13-8-12-2-6-23-18(12)26-9-13/h2-3,6-10,16H,1,5,11H2,(H,23,26)(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYMVDKBZONUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea](/img/structure/B612131.png)
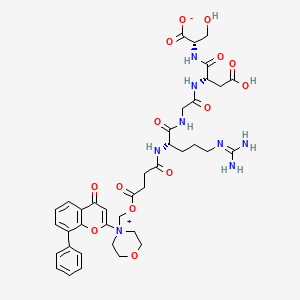
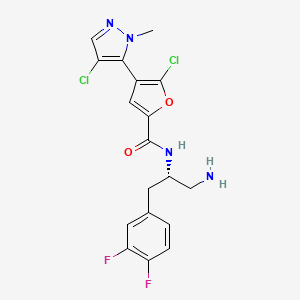
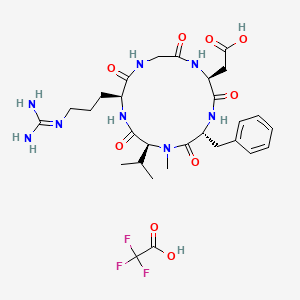


![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)
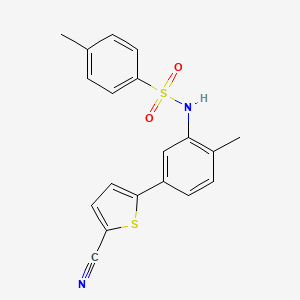
![6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole](/img/structure/B612146.png)
![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)
